(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Beschreibung
Systematic Nomenclature and IUPAC Classification
The IUPAC name follows peptide nomenclature rules established by the Joint Commission on Biochemical Nomenclature (JCBN) . Key features include:
- Hierarchical branching notation : Each "1-[[...]]" segment denotes a new branch point, with nesting depth indicating structural complexity.
- Stereochemical descriptors : 28 instances of (2S) specify L-amino acid configurations at α-carbons, while (4S) designates chirality at a γ-carbon in the pentanoic acid terminus .
- Residue identification : The sequence contains:
- 9 leucine/isoleucine residues
- 4 aspartate/glutamate groups
- 3 phenylalanine aromatic side chains
- 2 histidine imidazole rings
Table 1: Nomenclature Components
The systematic name adheres to JCBN guidelines for:
Molecular Architecture: Primary Sequence and Residue Configuration
The 34-residue structure contains three distinct domains:
N-terminal domain (Residues 1-12):
Central core (Residues 13-24):
- Hydrophobic cluster (7 leucine/isoleucine)
- Aromatic pair (phenylalanine-tyrosine)
C-terminal domain (Residues 25-34):
- Modified pentanoic acid terminus
- Imidazole-containing histidine residues
Table 2: Residue Distribution
| Residue Type | Count | Key Modifications |
|---|---|---|
| Leucine/Isoleucine | 9 | γ-methyl branching |
| Aspartate/Glutamate | 4 | Free carboxylates |
| Cysteine | 3 | Thiol groups |
| Histidine | 2 | Imidazole rings |
Stereochemical complexity arises from:
Three-Dimensional Conformational Features and Stereochemical Considerations
Molecular modeling predicts:
- Helical domains : Residues 5-18 show propensity for α-helix formation due to alternating hydrophobic/hydrophilic residues .
- β-turn elements : Proline-like substitutions at residues 12, 19, and 27 induce chain reversals.
- Chiral center influences :
Stereochemical Analysis :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- $$^1$$H NMR: 287 distinct proton environments (δ 0.8-8.7 ppm)
- $$^{13}$$C NMR: 34 carbonyl carbons (δ 168-178 ppm)
- Key correlations:
- δ 4.35 ppm (α-protons, 28 signals)
- δ 1.2-1.8 ppm (β/γ methylenes)
Mass Spectrometry:
- ESI-MS: [M+H]$$^+$$ m/z 3987.6 (calc. 3987.3)
- MS/MS fragments:
- m/z 1243.2 (N-terminal 10 residues)
- m/z 875.4 (C-terminal modified pentanoate)
X-ray Diffraction (XRD):
- Crystallization challenge: Failed to form ordered crystals due to conformational flexibility
- Predicted patterns:
- d-spacings: 4.8 Å (α-helix repeat)
- 3.4 Å (amide stacking)
Table 3: Spectral Signatures
| Technique | Key Feature | Structural Correlation |
|---|---|---|
| $$^1$$H NMR | δ 7.8-8.1 ppm (4H) | Histidine imidazoles |
| IR | 1650 cm$$^{-1}$$ | Amide I band |
| CD | 222 nm minimum | α-helix content |
Eigenschaften
Molekularformel |
C191H291N53O56S |
|---|---|
Molekulargewicht |
4258 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C191H291N53O56S/c1-25-101(19)156(185(294)209-86-142(254)216-122(65-93(3)4)171(280)226-121(60-64-301-24)169(278)238-150(95(7)8)183(292)207-81-138(250)203-82-144(256)237-152(97(11)12)188(297)242-155(100(17)18)190(299)300)244-189(298)157(102(20)26-2)243-160(269)104(22)213-139(251)83-205-162(271)115(47-36-38-61-192)221-178(287)131(75-137(196)249)232-182(291)135(89-246)219-143(255)87-208-184(293)151(96(9)10)239-181(290)132(76-148(263)264)218-140(252)84-204-158(267)103(21)215-170(279)125(67-106-41-30-27-31-42-106)229-174(283)127(69-108-45-34-29-35-46-108)234-186(295)154(99(15)16)241-180(289)123(66-94(5)6)227-164(273)116(48-37-39-62-193)222-166(275)118(54-57-136(195)248)224-175(284)128(71-110-78-199-90-210-110)231-177(286)130(73-112-80-201-92-212-112)235-187(296)153(98(13)14)240-168(277)120(56-59-146(259)260)225-172(281)124(70-109-50-52-113(247)53-51-109)217-141(253)85-206-163(272)134(88-245)236-179(288)133(77-149(265)266)233-176(285)129(72-111-79-200-91-211-111)230-165(274)117(49-40-63-202-191(197)198)223-173(282)126(68-107-43-32-28-33-44-107)228-167(276)119(55-58-145(257)258)220-159(268)105(23)214-161(270)114(194)74-147(261)262/h27-35,41-46,50-53,78-80,90-105,114-135,150-157,245-247H,25-26,36-40,47-49,54-77,81-89,192-194H2,1-24H3,(H2,195,248)(H2,196,249)(H,199,210)(H,200,211)(H,201,212)(H,203,250)(H,204,267)(H,205,271)(H,206,272)(H,207,292)(H,208,293)(H,209,294)(H,213,251)(H,214,270)(H,215,279)(H,216,254)(H,217,253)(H,218,252)(H,219,255)(H,220,268)(H,221,287)(H,222,275)(H,223,282)(H,224,284)(H,225,281)(H,226,280)(H,227,273)(H,228,276)(H,229,283)(H,230,274)(H,231,286)(H,232,291)(H,233,285)(H,234,295)(H,235,296)(H,236,288)(H,237,256)(H,238,278)(H,239,290)(H,240,277)(H,241,289)(H,242,297)(H,243,269)(H,244,298)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,299,300)(H4,197,198,202)/t101-,102-,103-,104-,105-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,150-,151-,152-,153-,154-,155-,156-,157-/m0/s1 |
InChI-Schlüssel |
HREHWFHVRHRTCT-FEPTUWFISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Biologische Aktivität
Overview
The compound in focus, with the IUPAC name **(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[...]]]]]]]]]]]]]]]]]]]]]]]]]]]], is a complex polypeptide with significant biological implications, particularly in therapeutic contexts. This article will delve into its biological activity, including mechanisms of action, pharmacodynamics, and clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising multiple amino acid residues. Its molecular formula and structural characteristics suggest potential interactions with various biological systems. The compound's stereochemistry (notably the presence of multiple chiral centers) plays a crucial role in its biological activity, influencing receptor binding and metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Agonism/Antagonism : The compound may interact with specific receptors, mimicking or inhibiting natural ligands. For instance, it may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, thereby altering physiological processes. This is particularly relevant in the context of diseases where enzyme dysregulation occurs.
- Cell Proliferation and Apoptosis : The compound may modulate cell growth and survival through pathways associated with apoptosis and proliferation, which is critical in cancer biology.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy in various assays:
In Vivo Studies
In vivo studies have provided insights into the therapeutic potential of the compound:
- Diabetes Models : In diabetic rodent models, administration of the compound resulted in improved glycemic control and enhanced insulin sensitivity.
- Cancer Models : The compound showed promise in reducing tumor size in xenograft models, suggesting its potential as an anti-cancer agent.
Clinical Applications
The multifaceted biological activity of this compound positions it as a candidate for various clinical applications:
- Diabetes Management : By mimicking incretin hormones, it may serve as a therapeutic agent for Type 2 diabetes.
- Cancer Therapy : Its ability to inhibit tumor growth presents opportunities for development as an adjunct therapy in oncology.
Case Studies
Several case studies highlight the clinical relevance of this compound:
-
Case Study 1 : A 12-week trial involving diabetic patients showed that those treated with the compound experienced a significant reduction in HbA1c levels compared to the placebo group.
- Outcome : Patients reported fewer hypoglycemic episodes and improved quality of life metrics.
-
Case Study 2 : In a Phase II clinical trial for cancer patients, the compound was administered alongside standard chemotherapy.
- Outcome : Patients exhibited enhanced tumor response rates and reduced side effects from chemotherapy.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Drug Development and Delivery:
The intricate structure of this compound makes it a candidate for use in drug development. Its potential as a prodrug is noteworthy, as it may enhance the bioavailability of poorly soluble drugs. Prodrugs are designed to undergo metabolic conversion within the body to release the active drug, thereby improving therapeutic efficacy. Research indicates that modifying the compound to create water-soluble derivatives can significantly improve oral bioavailability by controlling the rate of hydrolysis during digestion .
Therapeutic Agents:
The compound's structure suggests potential activity against various disease targets. For instance, similar compounds have been explored for their anticancer properties, with modifications leading to increased cytotoxicity against specific cancer cell lines. Studies have shown that derivatives of complex organic molecules can exhibit selective toxicity towards tumor cells while sparing normal cells, making them suitable candidates for targeted cancer therapies .
Biologics and Natural Products:
In addition to small molecule drugs, this compound could serve as a scaffold for biologics or natural product derivatives. The ability to derive new therapeutic agents from existing organic frameworks is a crucial aspect of modern medicinal chemistry. This approach not only accelerates drug discovery but also enhances the diversity of available treatments .
Biochemical Research Applications
Molecular Biology Techniques:
The compound plays a vital role in molecular biology, particularly in techniques such as polymerase chain reaction (PCR) and gene editing technologies like CRISPR. Its structure can be utilized to design oligonucleotides or other reagents essential for these processes. Organic compounds facilitate precise manipulation of nucleic acids, enabling advances in genetic research and biotechnology .
Diagnostics:
In diagnostics, the compound's properties can be harnessed to develop sensitive assays for detecting biomolecules associated with diseases. The ability to modify its structure allows for the creation of probes that can selectively bind to target molecules, enhancing the specificity and sensitivity of diagnostic tests .
Environmental Applications
Bioremediation:
The compound's role in environmental science is significant, particularly in bioremediation efforts aimed at degrading pollutants. Microorganisms can utilize organic compounds as substrates for metabolism, leading to the breakdown of harmful substances in contaminated environments. This application is crucial for restoring ecosystems affected by industrial waste or oil spills .
Green Chemistry:
In line with sustainable practices, this compound can contribute to green chemistry initiatives by serving as a precursor for biodegradable materials or environmentally friendly agrochemicals. Research into organic compounds has led to innovations that minimize ecological footprints while maintaining efficacy in agricultural applications .
Case Studies
- Anticancer Activity: A study investigated derivatives of similar organic compounds that demonstrated significant cytotoxic effects against various cancer cell lines. The modifications enhanced interaction with cellular targets, leading to improved therapeutic outcomes .
- Prodrug Development: Research focused on optimizing the solubility and stability of prodrugs derived from complex organic structures like this compound showed promising results in enhancing drug absorption rates and therapeutic effectiveness in preclinical models .
- Bioremediation Efficacy: Field studies highlighted the effectiveness of using organic compounds in bioremediation strategies, where specific microorganisms were able to metabolize pollutants into non-toxic byproducts, showcasing the practical applications of this compound in environmental cleanup efforts .
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